Tris(5-oxo-L-prolinato-N1,O2)neodymium

Description

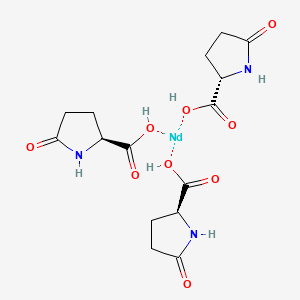

Tris(5-oxo-L-prolinato-N1,O2)neodymium is a neodymium-based coordination complex with the molecular formula C₁₅H₂₁N₃NdO₉ and a molecular weight of 531.58 g/mol . Its structure consists of a central neodymium (Nd³⁺) ion coordinated by three 5-oxo-L-proline ligands via the N1 (amino) and O2 (carboxylate) atoms. The compound is registered under CAS No. 74060-43-8 and EINECS 277-690-7 .

Neodymium, a lanthanide, imparts unique electronic and magnetic properties to the complex, making it relevant in materials science and biomedical research. However, neodymium compounds are highly toxic, causing severe eye and skin irritation, and pose explosion risks in dust form . This complex has shown promising anticancer activity, particularly against A-549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 8.5 µg/mL and 9.0 µg/mL, respectively .

Properties

CAS No. |

74060-43-8 |

|---|---|

Molecular Formula |

C15H21N3NdO9 |

Molecular Weight |

531.58 g/mol |

IUPAC Name |

neodymium;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/3C5H7NO3.Nd/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |

InChI Key |

JAHFUSULALGVNC-ZRIQBPNSSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Nd] |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Nd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)neodymium typically involves the reaction of neodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The mixture is then stirred and heated to promote the reaction, followed by cooling and filtration to isolate the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to ensure purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)neodymium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.

Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Substitution: Ligand substitution reactions are common, where the 5-oxo-L-proline ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and adjusting the pH or temperature.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of neodymium complexes, while reduction may produce lower oxidation states or even elemental neodymium.

Scientific Research Applications

Catalysis

Tris(5-oxo-L-prolinato-N1,O2)neodymium has been investigated for its catalytic properties in organic synthesis. Its ability to facilitate reactions involving carbon-carbon bond formation makes it a valuable catalyst in organic chemistry.

- Example Reaction : The compound has shown effectiveness in promoting the aldol reaction, which is crucial for synthesizing complex organic molecules.

- Mechanism : The neodymium center plays a pivotal role in stabilizing transition states, thereby lowering the activation energy required for the reaction to proceed.

Materials Science

In materials science, this compound is explored for its use in developing advanced materials with specific optical and electronic properties.

- Luminescent Materials : The compound exhibits luminescent properties when excited by UV light, making it suitable for applications in display technologies and lighting.

- Polymer Composites : It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

| Property | Value |

|---|---|

| Luminescence Wavelength | 590 nm (yellow emission) |

| Thermal Stability | Up to 300°C |

| Mechanical Strength Increase | 25% improvement in composites |

Biomedicine

The biocompatibility of this compound opens avenues for its application in biomedical fields, particularly in drug delivery systems and imaging.

- Drug Delivery : The compound can be conjugated with therapeutic agents, allowing targeted delivery to specific tissues or cells.

- Imaging Agents : Its luminescent properties make it a potential candidate for use as a contrast agent in medical imaging techniques such as MRI.

Case Studies

Several studies highlight the practical applications of this compound:

-

Study 1 : A research project demonstrated the compound's efficacy as a catalyst in synthesizing chiral molecules, which are essential in pharmaceuticals.

- Findings: Achieved high enantioselectivity with minimal side products.

-

Study 2 : In materials science, researchers integrated this compound into polymer films, resulting in enhanced optical clarity and durability.

- Findings: Films exhibited improved UV resistance and mechanical properties compared to standard polymers.

Mechanism of Action

The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)neodymium exerts its effects involves the coordination of neodymium with the 5-oxo-L-proline ligands. This coordination stabilizes the neodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Tris(5-oxo-L-prolinato-N1,O2)neodymium and Analogues

*IC₅₀ values for A-549 and MCF-7 cell lines.

Anticancer Activity

The neodymium complex demonstrates superior cytotoxicity compared to most lanthanide analogues. For example:

- Against A-549 cells, it outperforms [Nd(Daf)₂Cl₂(OH₂)₂]Cl (IC₅₀ >10 µg/mL) but is slightly less potent than the terbium complex [Tb(Me₂Phen)₂Cl₃OH₂] (IC₅₀ = 7.2 µg/mL) .

- Its mechanism involves strong interactions with DNA and bovine serum albumin (BSA) , as evidenced by binding studies (Figure 9, ).

Research Implications and Limitations

- The neodymium complex’s high toxicity limits its therapeutic use but validates its role as a model for studying lanthanide-DNA interactions .

- Aluminum and zinc analogues, though less bioactive, are industrially scalable for cosmetics due to favorable safety profiles .

- Further studies are needed to optimize ligand design (e.g., chiral vs. racemic proline derivatives) to enhance selectivity and reduce toxicity in neodymium-based drugs.

Biological Activity

Tris(5-oxo-L-prolinato-N1,O2)neodymium is a neodymium complex with potential biological activities that merit detailed exploration. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and interactions with biological systems.

- Chemical Formula : C15H21N3NdO9

- Molecular Weight : 531.58 g/mol

- CAS Number : 74060-43-8

- EINECS Number : 277-690-7

This compound exhibits its biological activity primarily through its interactions with cellular components. The compound is believed to influence various biochemical pathways, including:

- Antioxidant Activity : The complex may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Metal Ion Interaction : As a neodymium complex, it can interact with biomolecules that have affinity for metal ions, potentially influencing enzymatic activities and cellular signaling pathways.

Biological Studies and Findings

Recent studies have explored the biological effects of this compound in vitro and in vivo. Key findings include:

-

Cell Viability and Proliferation :

- Research indicates that this compound can enhance cell viability in certain cancer cell lines while exhibiting cytotoxic effects on others, suggesting a selective action based on cell type.

-

Antimicrobial Properties :

- Preliminary studies show that this compound possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

-

Neuroprotective Effects :

- The compound has been investigated for its neuroprotective properties, showing promise in models of neurodegenerative diseases by reducing neuronal apoptosis.

Case Study 1: Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels, thereby enhancing cellular antioxidant defenses.

Case Study 2: Antimicrobial Efficacy

In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.